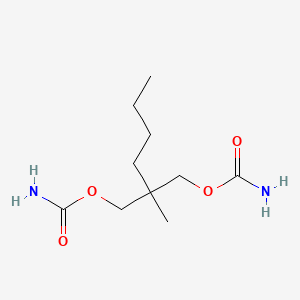
1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a centrally acting pressure-lowering agent that produces its hypotensive effect by direct action on the brain stem vasomotor centers . This compound is known for its use in the medical field as a sedative and anxiolytic drug.
Méthodes De Préparation
The synthesis of 1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate involves several steps. One common method includes the aldol addition followed by hydrogenation or the classical combination of hydroxymethylation catalyzed by alkali hydroxides and Cannizzaro-type disproportionation with formaldehyde . These methods are employed to produce the compound on an industrial scale.
Analyse Des Réactions Chimiques
1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate has several scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds.
Biology: The compound is studied for its effects on biological systems, particularly its hypotensive effects.
Industry: The compound is used in the production of polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate involves its direct action on the brain stem vasomotor centers. It reduces the amplitude of blood pressure rises elicited by electrical stimulation of cardiovascular centers of the brain stem. This effect is produced by a reduction of the vascular peripheral resistance without altering the cardiac output .
Comparaison Avec Des Composés Similaires
1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate can be compared with similar compounds such as:
2-Methyl-2-propyl-1,3-propanediol: This compound has sedative, anticonvulsant, and muscle relaxant effects.
2-Butyl-2-ethyl-1,3-propanediol: Used in the synthesis of polyesters and has applications in polymer and coating industries.
Meprobamate: Another centrally acting pressure-lowering agent with similar hypotensive effects.
These comparisons highlight the unique properties of this compound, particularly its specific action on the brain stem vasomotor centers and its use as a sedative and anxiolytic drug.
Propriétés
Numéro CAS |
3124-50-3 |
|---|---|
Formule moléculaire |
C10H20N2O4 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
[2-(carbamoyloxymethyl)-2-methylhexyl] carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-3-4-5-10(2,6-15-8(11)13)7-16-9(12)14/h3-7H2,1-2H3,(H2,11,13)(H2,12,14) |
Clé InChI |
PCLRAGNZCNZQCA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(COC(=O)N)COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


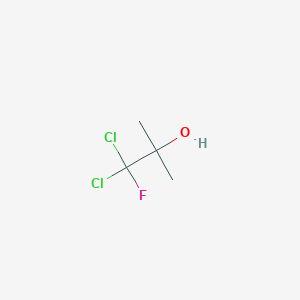

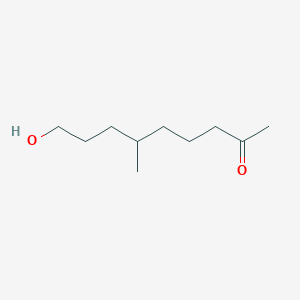
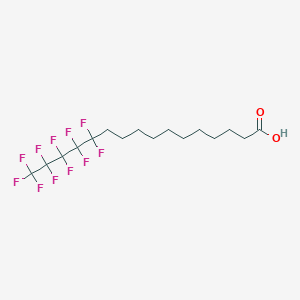
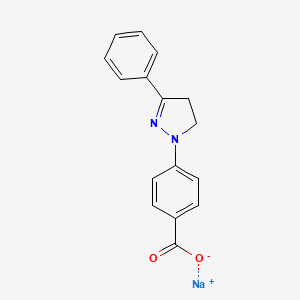
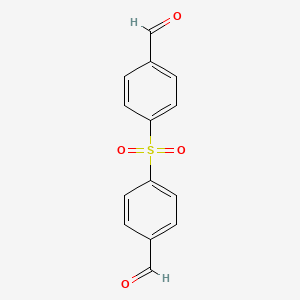
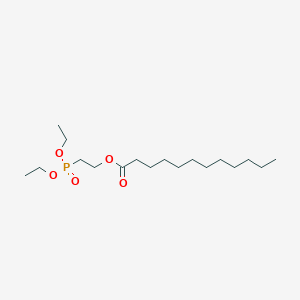
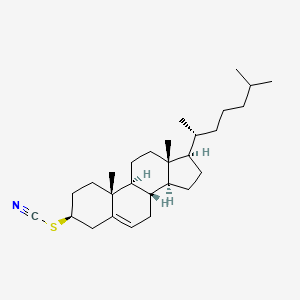
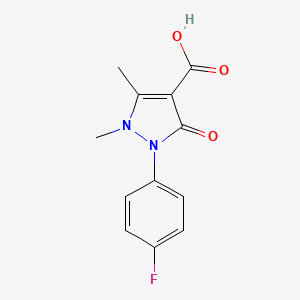
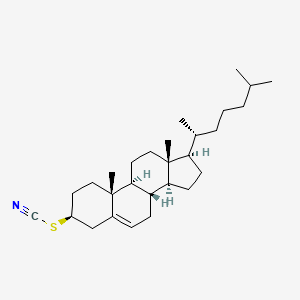
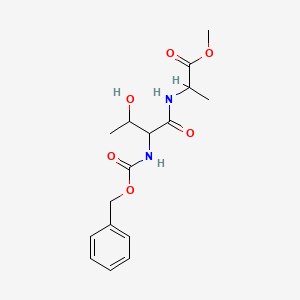
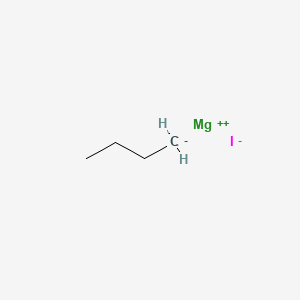
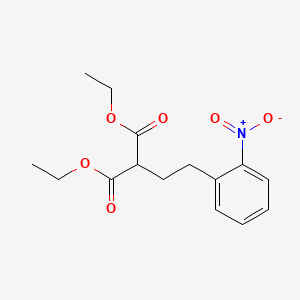
![4-[Diazo(phenyl)methyl]benzonitrile](/img/structure/B14743890.png)
